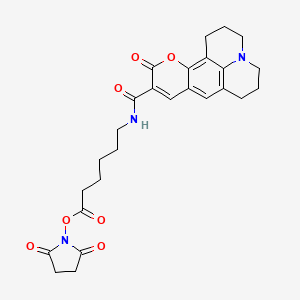

Coumarin 343 X NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Blue emitting Coumarin 343 dye can form a FRET pair with fluorescein (FAM). An amine reactive form, activated NHS ester. This amine-reactive NHS ester contains an aminohexanoyl linker between the fluorophore, and the reactive group. This linker provides better solubility and spatial separation between the fluorophore, and the target molecule being labeled.

Wissenschaftliche Forschungsanwendungen

Fluorescence Imaging

Coumarin 343 X NHS ester is utilized in fluorescence imaging applications. A study reported a practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye for bioconjugation (Kerkovius & Ménard, 2016).

Sensing Biological Zinc(II)

Coumarin 343 is integrated into a two-fluorophore system for ratiometric sensing of biological zinc(II). This system enables intracellular monitoring of total sensor concentration, providing a ratiometric system for sensing biological zinc ion (Woodroofe, Won, & Lippard, 2005).

Molecular Dynamics Analysis

A study determined molecular dynamics using proton multiple quantum relaxation and carbon-13 differential line broadening, applying it to deoxycholate micelles. This involved measuring fluorescence efficiencies of coumarin 343 derivatives (Wong, Wang, Duh, & Hwang, 1989).

Versatility in Biological Activities

Coumarin, including its NHS ester derivatives, is noted for its wide range of biological activities, due to its ability to interact with various enzymes and receptors in living organisms (Annunziata, Pinna, Dallavalle, Tamborini, & Pinto, 2020).

Antimicrobial and Antioxidant Applications

Coumarin-amino acid ester conjugates have shown potential as anti-inflammatory and antioxidant agents. Their therapeutic applications have been investigated, showing good efficiency compared to standard compounds (Naik, Bodke, M, & Revanasiddappa, 2020).

Inhibitory Properties in Microbiology

Coumarin derivatives, including NHS esters, have been found effective in inhibiting bacterial α-carbonic anhydrases, suggesting potential applications as novel antibacterial agents (Giovannuzzi, Hewitt, Nocentini, Capasso, Flaherty, & Supuran, 2022).

Photocleavage Mechanisms

Studies on (coumarin-4-yl)methyl esters, a category that includes this compound, have investigated their photocleavage mechanisms. These compounds release biologically active acids and fluorescent (coumarin-4-yl)methyl alcohol upon excitation, revealing their potential in photodynamic therapies (Schmidt, Geißler, Hagen, & Bendig, 2007).

Fluorescent Probing and Photopolymerization

Coumarin derivatives have been applied as fluorescent probes for monitoring cationic photopolymerization processes. Coumarin 343, in particular, exhibits effective performance as a fluorescent probe (Ortyl, Topa, Kamińska-Borek, & Popielarz, 2019).

Interaction with Human Serum Albumin

Research on the binding of coumarin derivatives with human serum albumin (HSA) can provide insights into designing new coumarin-based therapeutic agents. These studies focus on the binding mechanisms and implications for drug design (Garg, Manidhar, Gokara, Malleda, Reddy, & Subramanyam, 2013).

Eigenschaften

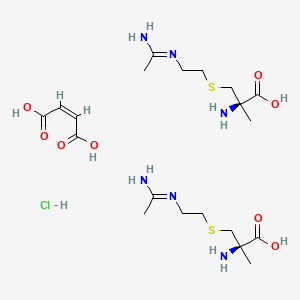

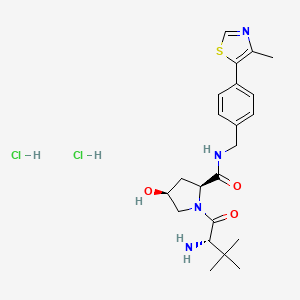

| 946123-12-2 | |

Molekularformel |

C26H29N3O7 |

Molekulargewicht |

495.53 |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoate |

InChI |

InChI=1S/C26H29N3O7/c30-20-9-10-21(31)29(20)36-22(32)8-2-1-3-11-27-25(33)19-15-17-14-16-6-4-12-28-13-5-7-18(23(16)28)24(17)35-26(19)34/h14-15H,1-13H2,(H,27,33) |

InChI-Schlüssel |

UTYUORAKIFFNAS-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)CCCN3C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Coumarin-343 X NHS ester, Coumarin343 X NHS ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

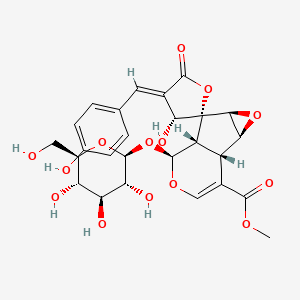

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)